Akt-IN-21

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

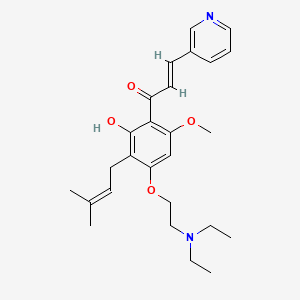

C26H34N2O4 |

|---|---|

Molecular Weight |

438.6 g/mol |

IUPAC Name |

(E)-1-[4-[2-(diethylamino)ethoxy]-2-hydroxy-6-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-pyridin-3-ylprop-2-en-1-one |

InChI |

InChI=1S/C26H34N2O4/c1-6-28(7-2)15-16-32-23-17-24(31-5)25(26(30)21(23)12-10-19(3)4)22(29)13-11-20-9-8-14-27-18-20/h8-11,13-14,17-18,30H,6-7,12,15-16H2,1-5H3/b13-11+ |

InChI Key |

JXLKUIJZOPQMLB-ACCUITESSA-N |

Isomeric SMILES |

CCN(CC)CCOC1=CC(=C(C(=C1CC=C(C)C)O)C(=O)/C=C/C2=CN=CC=C2)OC |

Canonical SMILES |

CCN(CC)CCOC1=CC(=C(C(=C1CC=C(C)C)O)C(=O)C=CC2=CN=CC=C2)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Akt Signaling Pathway and its Inhibition

Disclaimer: No specific information could be found for a compound designated "Akt-IN-21" in the provided search results. Therefore, this guide provides a comprehensive overview of the Akt signaling pathway, its mechanism of action, the general principles of its inhibition, and common experimental protocols used in its study, which would be relevant for a hypothetical Akt inhibitor.

Core Mechanism of the Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that plays a central role in regulating a wide array of cellular processes. These include cell growth, proliferation, survival, and metabolism.[1][2][3] The pathway is activated by a variety of extracellular signals, such as growth factors, cytokines, and hormones, which bind to receptor tyrosine kinases (RTKs) on the cell surface.[1][4]

Upon ligand binding, RTKs undergo autophosphorylation, creating docking sites for the recruitment and activation of phosphoinositide 3-kinase (PI3K).[1] Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][5] PIP3 acts as a docking site on the plasma membrane for proteins containing a pleckstrin homology (PH) domain, including Akt (also known as protein kinase B, PKB) and phosphoinositide-dependent kinase 1 (PDK1).[1][6]

The co-localization of Akt and PDK1 at the plasma membrane facilitates the phosphorylation of Akt by PDK1 at threonine 308 (Thr308) in the activation loop, leading to its partial activation.[6][7] For full activation, Akt requires a second phosphorylation at serine 473 (Ser473) in the C-terminal hydrophobic motif, a modification carried out by the mTORC2 complex.[5][8] Once fully activated, Akt dissociates from the plasma membrane and phosphorylates a multitude of downstream substrates in the cytoplasm and nucleus, thereby orchestrating its diverse cellular functions.[4][6] The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thus terminating the signal.[1][9]

Caption: The PI3K/Akt/mTOR signaling pathway.

Role in Tumorigenesis

Dysregulation of the Akt signaling pathway is a frequent event in human cancers.[10] Hyperactivation of Akt promotes tumorigenesis through various mechanisms:

-

Inhibition of Apoptosis: Activated Akt can phosphorylate and inactivate several pro-apoptotic proteins, such as Bad and the Forkhead box O (FOXO) family of transcription factors, thereby promoting cell survival.[1][4]

-

Promotion of Cell Cycle Progression: Akt can phosphorylate and inhibit the function of cell cycle inhibitors like p21 and p27, leading to cell cycle progression.[5][11]

-

Stimulation of Cell Growth and Angiogenesis: The Akt-mTOR axis plays a critical role in regulating cell growth by promoting protein synthesis.[3] Akt can also stimulate angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[2][4]

Given its central role in cancer, the Akt pathway is a major target for the development of novel anticancer therapies.[12]

General Mechanisms of Akt Inhibition

Akt inhibitors can be broadly classified based on their mechanism of action. A common strategy is the development of ATP-competitive inhibitors that bind to the ATP-binding pocket of the Akt kinase domain, preventing the phosphorylation of its downstream substrates. Other approaches include allosteric inhibitors that bind to sites outside the active site and inhibitors that prevent the localization of Akt to the plasma membrane.

Experimental Protocols

The study of the Akt signaling pathway and its inhibitors involves a variety of experimental techniques.

Immunoblotting for Protein Phosphorylation

A key method to assess the activity of the Akt pathway is to measure the phosphorylation status of Akt and its downstream targets using immunoblotting (Western blotting).

Protocol Outline:

-

Cell Lysis: Treat cells with the inhibitor of interest for the desired time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated forms of Akt (p-Akt Ser473, p-Akt Thr308) and its downstream targets (e.g., p-GSK3β, p-FOXO1). Also, probe for total Akt and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction. Detect the signal using an appropriate imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Cell Proliferation Assays

To determine the effect of an Akt inhibitor on cell growth, proliferation assays are commonly employed.

Protocol Outline (MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with a range of concentrations of the Akt inhibitor. Include a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Caption: A general experimental workflow for assessing an Akt inhibitor.

Quantitative Data

While specific quantitative data for "this compound" is unavailable, research on Akt isoforms provides valuable quantitative insights. For instance, the relative abundance of the three Akt isoforms (Akt1, Akt2, and Akt3) can vary significantly between different cell types and tissues.

| Akt Isoform | Relative Abundance in Primary Human Skeletal Myotubes (amols/μL) | Key Functions |

| Akt1 | ~322-519[13] | Controls cell growth and proliferation.[11][13] |

| Akt2 | ~46-168[13] | Primarily involved in glucose metabolism.[1][13] |

| Akt3 | ~2-8[13] | Predominantly expressed in the brain and plays a role in brain development.[1][13] |

Data is presented as a range from two different antibody analyses in the cited study.[13]

Understanding the differential expression and function of Akt isoforms is critical for the development of isoform-specific inhibitors, which may offer improved therapeutic efficacy and reduced side effects.

Conclusion

The Akt signaling pathway is a central regulator of cell fate and its aberrant activation is a hallmark of many cancers. The development of specific and potent Akt inhibitors is a promising avenue for cancer therapy. While no information was found for a specific molecule named "this compound," the principles and methodologies outlined in this guide provide a solid foundation for the investigation of any novel Akt inhibitor. Further research will be necessary to characterize the precise mechanism of action, efficacy, and safety profile of any such compound.

References

- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 5. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 7. Regulation of Akt/PKB activity by P21-activated Kinase in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulation of the Akt Pathway Reveals a Novel Link with PERK/eIF2α, which Is Relevant during Hypoxia | PLOS One [journals.plos.org]

- 11. Only Akt1 Is Required for Proliferation, while Akt2 Promotes Cell Cycle Exit through p21 Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential activation of AKT isoforms by growth factors in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]

The Akt Signaling Pathway: A Core Regulator of Cellular Function and a Prime Target in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Akt signaling pathway, also known as the PI3K-Akt pathway, is a critical intracellular signal transduction cascade that governs a wide array of fundamental cellular processes.[1][2] From cell survival and growth to proliferation and metabolism, the influence of Akt is pervasive, making it a central hub in cellular regulation.[3] Consequently, dysregulation of this pathway is a common feature in numerous human diseases, most notably cancer, but also including type 2 diabetes and cardiovascular disease.[2] This central role has positioned the Akt pathway as a highly attractive target for therapeutic intervention, spurring extensive research and drug development efforts.[2]

This technical guide provides a comprehensive overview of the core mechanics of the Akt signaling pathway, its diverse downstream effects, and its implications in disease. Furthermore, it details key experimental protocols for studying the pathway and presents quantitative data to provide a deeper understanding of its dynamics.

Core Mechanism of Akt Activation

The activation of the Akt signaling pathway is a multi-step process initiated by a variety of extracellular signals, including growth factors, cytokines, and hormones.[2]

-

Receptor Activation and PI3K Recruitment: The process begins with the binding of a ligand to its corresponding receptor tyrosine kinase (RTK) on the cell surface. This binding event triggers the autophosphorylation of the receptor, creating docking sites for the recruitment and activation of phosphoinositide 3-kinase (PI3K).[1][2]

-

Generation of PIP3: Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2), a lipid component of the plasma membrane, to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][4]

-

Akt Recruitment and Phosphorylation: PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream activator, 3-phosphoinositide-dependent protein kinase 1 (PDK1).[3] The recruitment of Akt to the plasma membrane induces a conformational change, allowing for its phosphorylation at two key residues: threonine 308 (T308) in the activation loop by PDK1, and serine 473 (S473) in the C-terminal hydrophobic motif by the mammalian target of rapamycin complex 2 (mTORC2).[1][2] Dual phosphorylation at both sites is required for the full activation of Akt.[5]

-

Downstream Signaling: Once fully activated, Akt dissociates from the plasma membrane and translocates to the cytoplasm and nucleus, where it phosphorylates a multitude of downstream substrates, thereby orchestrating a wide range of cellular responses.[6]

The pathway is tightly regulated by phosphatases that counteract the activity of kinases. The most prominent negative regulator is the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thus terminating the signal.[1] Loss of PTEN function is a common event in many cancers, leading to constitutive activation of the Akt pathway.[1]

Visualizing the Akt Signaling Pathway

The following diagram, generated using Graphviz, illustrates the core activation cascade of the Akt signaling pathway.

Downstream Effects of Akt Signaling

Activated Akt phosphorylates a vast number of substrates, influencing a wide spectrum of cellular functions. These downstream effects are broadly categorized as follows:

-

Cell Survival and Apoptosis: Akt promotes cell survival by phosphorylating and inhibiting several pro-apoptotic proteins, including Bad, caspase-9, and the Forkhead box O (FOXO) family of transcription factors.[2][6]

-

Cell Growth and Proliferation: Akt stimulates cell growth by activating the mTORC1 signaling complex, which in turn promotes protein synthesis.[2] It also contributes to cell cycle progression by phosphorylating and inactivating cell cycle inhibitors such as p21 and p27.[2]

-

Metabolism: Akt plays a crucial role in glucose metabolism by promoting the translocation of glucose transporters to the cell surface and stimulating glycogen synthesis.[6]

-

Angiogenesis: Akt can promote the formation of new blood vessels, a process critical for tumor growth.[1]

-

Cell Migration and Invasion: Akt is involved in regulating the cytoskeleton and focal adhesions, thereby influencing cell motility and invasion.[2]

The Akt Pathway in Cancer

Hyperactivation of the Akt signaling pathway is a frequent event in a wide range of human cancers.[7] This aberrant signaling can be driven by various genetic and epigenetic alterations, including:

-

Mutations in the PIK3CA gene, which encodes the catalytic subunit of PI3K.

-

Loss or inactivation of the tumor suppressor PTEN.

-

Amplification or activating mutations of the AKT genes.

-

Overexpression of growth factor receptors.

The resulting constitutive Akt activation contributes to multiple hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, and induction of angiogenesis.[7] This has made the Akt pathway a prime target for the development of anti-cancer therapies.

Quantitative Analysis of the Akt Pathway

Understanding the quantitative aspects of the Akt signaling pathway is crucial for developing effective therapeutic strategies. The following tables summarize key quantitative data from various studies.

Table 1: Protein Concentrations in the PI3K/Akt Pathway in Primary Mouse Hepatocytes

| Protein | Concentration (nM) |

| cMet | 20 - 60 |

| PI3K (p85) | 100 - 300 |

| PTEN | 50 - 150 |

| Akt | 150 - 450 |

Data adapted from a study on HGF-mediated signaling in primary mouse hepatocytes.[8]

Table 2: Kinetic Parameters of Akt1

| Parameter | Value |

| kcat (s⁻¹) | 0.15 ± 0.02 |

| Km (ATP, µM) | 15 ± 3 |

| kcat/Km (M⁻¹s⁻¹) | (1.0 ± 0.2) x 10⁴ |

Enzymatic parameters for semisynthetic full-length Akt1.[9]

Table 3: Dose-Response of Akt Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | IC₅₀ (µM) |

| LY294002 | SNU-719 | 5.1 ± 2.4 |

| LY294002 | AGS | 8.9 ± 0.6 |

| Ipatasertib | Multiple | Varies (pre-clinical) |

| Capivasertib | Multiple | Varies (pre-clinical) |

IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of cell proliferation.[10][11]

Experimental Protocols for Studying the Akt Pathway

A variety of experimental techniques are employed to investigate the Akt signaling pathway. Detailed protocols for three key methods are provided below.

Experimental Protocol 1: Akt Kinase Activity Assay

This protocol describes a method to measure the in vitro kinase activity of immunoprecipitated Akt.

1. Cell Lysis and Protein Quantification: a. Culture cells to the desired confluency and treat with appropriate stimuli (e.g., growth factors) or inhibitors. b. Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. c. Centrifuge the lysate to pellet cellular debris and collect the supernatant. d. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).[12][13]

2. Immunoprecipitation of Akt: a. Incubate a specific anti-Akt antibody with a defined amount of cell lysate (typically 200-500 µg of total protein) to form an antibody-antigen complex. b. Add Protein A/G-agarose or magnetic beads to the lysate and incubate to capture the antibody-antigen complex. c. Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binding proteins.[12][13]

3. In Vitro Kinase Reaction: a. Resuspend the immunoprecipitated Akt beads in a kinase assay buffer containing a specific Akt substrate (e.g., GSK-3α fusion protein) and ATP. b. Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes) to allow for substrate phosphorylation.[12][13]

4. Detection of Substrate Phosphorylation: a. Terminate the kinase reaction by adding SDS-PAGE sample buffer and boiling the samples. b. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. c. Probe the membrane with a phospho-specific antibody that recognizes the phosphorylated form of the Akt substrate. d. Detect the signal using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate. e. Quantify the band intensity to determine the relative kinase activity of Akt.[12][13]

Experimental Protocol 2: Western Blotting for Phospho-Akt

This protocol details the detection of phosphorylated Akt (a marker of its activation) in cell lysates.

1. Sample Preparation: a. Prepare cell lysates as described in the Akt Kinase Activity Assay protocol, ensuring the use of phosphatase inhibitors to preserve the phosphorylation state of proteins.[14][15] b. Determine the protein concentration of the lysates. c. Denature the protein samples by adding SDS-PAGE sample buffer and heating at 95-100°C for 5 minutes.[14]

2. SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (typically 20-40 µg) per lane of an SDS-polyacrylamide gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

3. Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16] b. Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473 or anti-phospho-Akt Thr308) overnight at 4°C with gentle agitation.[16] c. Wash the membrane several times with TBST to remove unbound primary antibody. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[16] e. Wash the membrane again with TBST.

4. Signal Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt or a loading control protein (e.g., β-actin or GAPDH). d. Quantify the band intensities to determine the relative levels of phosphorylated Akt.[14]

Experimental Protocol 3: Co-Immunoprecipitation (Co-IP) for Akt-Interacting Proteins

This protocol is designed to identify proteins that interact with Akt within the cell.

1. Cell Lysis: a. Lyse cells in a gentle, non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.[17][18] b. Centrifuge the lysate to remove cellular debris.

2. Pre-clearing the Lysate (Optional but Recommended): a. Incubate the cell lysate with Protein A/G beads for a short period (e.g., 30-60 minutes) to remove proteins that non-specifically bind to the beads. b. Centrifuge and collect the supernatant.[18]

3. Immunoprecipitation: a. Add a specific anti-Akt antibody to the pre-cleared lysate and incubate for several hours to overnight at 4°C to allow the antibody to bind to Akt and its interacting partners.[17][19] b. Add fresh Protein A/G beads to the lysate and incubate for another 1-2 hours to capture the immune complexes.[19] c. Pellet the beads by centrifugation and wash them multiple times with Co-IP lysis buffer to remove non-specifically bound proteins.[19]

4. Elution and Analysis: a. Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. b. Analyze the eluted proteins by Western blotting using antibodies against suspected interacting proteins, or by mass spectrometry for the identification of novel interaction partners.[17][20]

Conclusion

The Akt signaling pathway is a cornerstone of cellular regulation, and its intricate network of interactions presents both a challenge and an opportunity for biomedical research and drug development. A thorough understanding of its core mechanisms, downstream effects, and the quantitative dynamics that govern its activity is paramount for identifying novel therapeutic strategies. The experimental protocols detailed in this guide provide a foundation for the robust investigation of this critical pathway, paving the way for future discoveries and the development of targeted therapies for a host of human diseases.

References

- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 3. abeomics.com [abeomics.com]

- 4. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Assaying AKT/Protein Kinase B Activity | Springer Nature Experiments [experiments.springernature.com]

- 8. Heterogeneous kinetics of AKT signaling in individual cells are accounted for by variable protein concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Maximising the potential of AKT inhibitors as anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abcam.com [abcam.com]

- 13. resources.novusbio.com [resources.novusbio.com]

- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 15. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ccrod.cancer.gov [ccrod.cancer.gov]

- 17. Principle and Protocol of Co-Immunoprecipitation - Creative BioMart [creativebiomart.net]

- 18. bitesizebio.com [bitesizebio.com]

- 19. Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Akt-IN-21: An In-Depth Technical Guide on a Novel Kinase Inhibitor

A Note to the Reader: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "Akt-IN-21." The following guide provides a comprehensive overview of the discovery and development of inhibitors targeting the Akt signaling pathway, a critical regulator of cell survival and proliferation. This information is intended to serve as a technical resource for researchers, scientists, and drug development professionals interested in this class of therapeutics.

Introduction to the Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in human cancers, making its components, particularly the serine/threonine kinase Akt (also known as Protein Kinase B), attractive targets for therapeutic intervention.[1]

Akt exists as three highly homologous isoforms: Akt1, Akt2, and Akt3.[2][3] While there is some functional redundancy, they also exhibit distinct roles. Akt1 is broadly involved in cell survival and growth, Akt2 is a key regulator of glucose metabolism, and Akt3 is predominantly expressed in the brain and skin.[2][3]

Mechanism of Akt Activation

The activation of Akt is a multi-step process initiated by the stimulation of receptor tyrosine kinases (RTKs) by growth factors or hormones.[2][3] This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 recruits both Akt and phosphoinositide-dependent kinase 1 (PDK1) to the plasma membrane via their pleckstrin homology (PH) domains.[5] At the membrane, Akt is phosphorylated at threonine 308 (Thr308) by PDK1 and at serine 473 (Ser473) by the mTOR complex 2 (mTORC2), leading to its full activation.[5] Activated Akt then phosphorylates a multitude of downstream substrates, modulating their activity to produce a coordinated cellular response.[4]

References

- 1. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 5. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Trinity of PI3K/Akt Signaling: An In-depth Technical Guide to Akt Isoforms (Akt1, Akt2, and Akt3) and Their Functions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a pivotal node in the phosphoinositide 3-kinase (PI3K) signaling pathway, governing a multitude of cellular processes including growth, proliferation, survival, and metabolism.[1][2] In mammals, the Akt family comprises three highly homologous isoforms—Akt1, Akt2, and Akt3—each encoded by a distinct gene.[2] While often studied as a single entity, accumulating evidence reveals that these isoforms possess both redundant and unique, sometimes opposing, functions. This functional specificity is critical in normal physiology and is frequently dysregulated in diseases such as cancer and metabolic disorders.[3] Understanding the distinct roles of each Akt isoform is therefore paramount for the development of targeted and effective therapeutic strategies.

This technical guide provides a comprehensive overview of the current understanding of Akt1, Akt2, and Akt3. It delves into their specific and overlapping functions, summarizes key quantitative data, presents detailed experimental protocols for their study, and visualizes their distinct signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of Akt signaling and leverage this knowledge for therapeutic innovation.

The Akt Isoforms: An Overview of Their Distinct and Overlapping Roles

The three Akt isoforms, despite their high degree of sequence homology, exhibit distinct tissue distribution and play non-redundant roles in cellular physiology, as evidenced by knockout mouse studies and isoform-specific functional analyses.

Akt1 (PKBα) is ubiquitously expressed and is a primary driver of cell survival and growth.[2] Mice lacking Akt1 exhibit reduced body size and increased apoptosis, highlighting its critical role in promoting growth-promoting signals.[4] In the context of cancer, Akt1 has a dichotomous role; it can promote tumor initiation but may inhibit invasion and metastasis in some cancer types.[3]

Akt2 (PKBβ) is highly expressed in insulin-sensitive tissues such as adipose tissue, skeletal muscle, and the liver, and is a key regulator of glucose homeostasis.[2][5] Knockout of Akt2 in mice leads to a diabetic phenotype with insulin resistance.[5] In cancer, Akt2 is often associated with increased cell migration, invasion, and metastasis.[6]

Akt3 (PKBγ) expression is most prominent in the brain and testes.[7] Its primary role is in neuronal development and brain size regulation.[8] Gain-of-function mutations in AKT3 are associated with megalencephaly (abnormally large brain), while loss-of-function mutations can lead to microcephaly.[8] In certain cancers, such as melanoma and estrogen receptor-negative breast cancers, Akt3 has been implicated in tumor progression.

While they have distinct roles, there is also a degree of functional overlap and compensation among the isoforms. This is evident from the embryonic or perinatal lethality observed in double knockout mice (Akt1/Akt2 and Akt1/Akt3), which is more severe than the phenotypes of single knockouts.

Quantitative Data on Akt Isoforms

A precise understanding of the quantitative aspects of Akt isoform expression, activity, and inhibition is crucial for experimental design and therapeutic development. The following tables summarize key quantitative data from the literature.

Table 1: Relative Protein Expression of Akt Isoforms in Human Tissues

| Tissue | Akt1 Abundance | Akt2 Abundance | Akt3 Abundance | Reference |

| Brain (Adult Mouse) | ~30% of total Akt | ~20% of total Akt | ~50% of total Akt | [9] |

| Breast Cancer Cell Lines (Panel) | Expressed in all tested | Expressed in all tested | Expressed in 8/22 cell lines (predominantly basal subtype) | [7] |

| Colon (Normal and Tumor) | Expressed in both | Expressed in both | Expressed in both | [10] |

| Lung (Normal and Tumor) | Expressed in both | Expressed in both | Expressed in both | [10] |

| Prostate (Normal and Tumor) | Expressed in both | Expressed in both | Expressed in both | [10] |

| Skeletal Muscle (Human) | Second most abundant | Most abundant | Least abundant | [7] |

Table 2: Isoform-Specific Substrate Phosphorylation

| Substrate | Phosphorylation Site | Predominantly Phosphorylated by | Fold Change/Comment | Reference |

| Palladin | Not specified | Akt1 | Akt1-specific substrate.[11] | [12] |

| GSK3β | Ser9 | Akt1 and Akt2 | Phosphorylated by both, but with potential cell-type specific differences. | [13] |

| FOXO1 | Ser256 | Akt2 (in cardiomyocytes) | Insulin-stimulated phosphorylation reduced in Akt2-/- cardiomyocytes. | [14] |

| AS160 | Multiple | Akt2 | Key substrate in insulin-stimulated GLUT4 translocation. | [14] |

| IWS1 | Ser720/Thr721 | Akt3 (and to a lesser extent, Akt1) | Not phosphorylated by Akt2. Involved in RNA processing. | [15] |

Table 3: IC50 Values of Selected Akt Inhibitors

| Inhibitor | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Reference |

| AZD5363 (Capivasertib) | ~10 | ~10 | ~10 | [16] |

| Akt Inhibitor VIII | Not specified | Not specified | Not specified | [17] |

| Covalent-allosteric inhibitor 15a | 71 ± 1 | 114 ± 12 | 28 ± 3 | [18] |

| Covalent-allosteric inhibitor 16b | 1432 ± 333 | 95 ± 29 | 1 ± 0.4 | [18] |

| NTQ1062 | 1.6 | 24 | 0.3 | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the functions of Akt isoforms.

Western Blot Analysis for Akt Isoform Detection and Phosphorylation

Objective: To detect the expression levels of total and phosphorylated Akt isoforms in cell or tissue lysates.

Materials:

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels.

-

Nitrocellulose or PVDF membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies (isoform-specific total Akt and phospho-Akt antibodies).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Sample Preparation:

-

For adherent cells, wash with ice-cold PBS and lyse directly on the plate with lysis buffer. Scrape the cells and collect the lysate.

-

For suspension cells, pellet the cells, wash with ice-cold PBS, and resuspend in lysis buffer.

-

For tissues, homogenize in lysis buffer on ice.

-

Incubate lysates on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration.[20]

-

-

Gel Electrophoresis:

-

Denature protein samples by adding Laemmli buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein (20-50 µg) into the wells of an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.[21]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[21]

-

-

Blocking and Antibody Incubation:

-

Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 5-10 minutes each with TBST.[20]

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.[20]

-

-

Analysis:

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[22]

-

Immunofluorescence for Subcellular Localization of Akt Isoforms

Objective: To visualize the subcellular localization of Akt isoforms within cells.

Materials:

-

Cells grown on coverslips.

-

Phosphate-buffered saline (PBS).

-

Fixation solution (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS).

-

Blocking solution (e.g., 5% normal goat serum in PBS).

-

Primary antibodies (isoform-specific).

-

Fluorophore-conjugated secondary antibodies.

-

DAPI (for nuclear counterstaining).

-

Antifade mounting medium.

-

Fluorescence microscope.

Protocol:

-

Cell Preparation:

-

Grow cells on sterile glass coverslips in a petri dish to about 50-70% confluency.[23]

-

-

Fixation:

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.[24]

-

-

Permeabilization:

-

Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature. This step is necessary for intracellular targets.

-

Wash the cells three times with PBS.[23]

-

-

Blocking:

-

Incubate the cells with blocking solution for 1 hour at room temperature to block non-specific antibody binding sites.[23]

-

-

Antibody Incubation:

-

Incubate the cells with the primary antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.[25]

-

-

Counterstaining and Mounting:

-

Incubate the cells with DAPI for 5 minutes to stain the nuclei.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.[23]

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope with the appropriate filters.[26]

-

Signaling Pathways and Visualizations

The canonical PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases or G-protein coupled receptors, leading to the activation of PI3K and the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2.[11][13] Activated Akt then phosphorylates a plethora of downstream substrates, regulating diverse cellular functions.

While all three isoforms are activated through this core mechanism, their distinct subcellular localizations and substrate specificities lead to the activation of different downstream pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the established signaling pathways for each Akt isoform.

General PI3K/Akt Signaling Pathway

References

- 1. AKT1 AKT serine/threonine kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Roles of PI3K/AKT/GSK3/mTOR Pathway in Cell Signaling of Mental Illnesses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AKT1 - Wikipedia [en.wikipedia.org]

- 5. AKT2 - Wikipedia [en.wikipedia.org]

- 6. Different functions of AKT1 and AKT2 in molecular pathways, cell migration and metabolism in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and Quantification of AKT Isoforms and Phosphoforms in Breast Cancer Using a Novel Nanofluidic Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AKT3 gene: MedlinePlus Genetics [medlineplus.gov]

- 9. researchgate.net [researchgate.net]

- 10. AKT-1, -2, and -3 are expressed in both normal and tumor tissues of the lung, breast, prostate, and colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 12. researchgate.net [researchgate.net]

- 13. glpbio.com [glpbio.com]

- 14. AKT2 REGULATES CARDIAC METABOLISM AND CARDIOMYOCYTE SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phosphoproteomics screen reveals Akt isoform-specific signals linking RNA processing to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Drug: AKT inhibitor VIII - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 18. Covalent‐Allosteric Inhibitors to Achieve Akt Isoform‐Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. origene.com [origene.com]

- 21. ccrod.cancer.gov [ccrod.cancer.gov]

- 22. researchgate.net [researchgate.net]

- 23. ptglab.com [ptglab.com]

- 24. media.cellsignal.com [media.cellsignal.com]

- 25. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 26. youtube.com [youtube.com]

The PI3K/Akt/mTOR Pathway: A Core Signaling Axis in Cellular Proliferation and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling network that governs a wide array of fundamental cellular processes.[1][2][3] This highly conserved pathway integrates extracellular cues to regulate cell growth, proliferation, survival, metabolism, and motility.[2][4] Its frequent dysregulation in a multitude of human diseases, most notably cancer, has positioned it as a major focus for therapeutic intervention.[5][6][7] This technical guide provides a comprehensive overview of the core components of the PI3K/Akt/mTOR pathway, its mechanism of activation, downstream effects, and its role in oncogenesis, alongside detailed experimental protocols for its investigation.

Core Components and Upstream Activation

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs), G protein-coupled receptors (GPCRs), or cytokine receptors at the cell surface.[3][8] This activation leads to the recruitment and activation of PI3K.

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that phosphorylate the 3'-hydroxyl group of the inositol ring of phosphoinositides. The primary product of Class I PI3Ks, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains to the plasma membrane.[2]

Akt (Protein Kinase B) is a serine/threonine kinase and a central node in the pathway.[3] Upon recruitment to the membrane by PIP3, Akt is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and the mTOR complex 2 (mTORC2).[2][8]

Mammalian Target of Rapamycin (mTOR) is a serine/threonine kinase that exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[5]

-

mTORC1 is a key regulator of cell growth and proliferation and is sensitive to rapamycin. It integrates signals from growth factors, nutrients, and cellular energy status.

-

mTORC2 is involved in cell survival and cytoskeleton organization and is generally considered rapamycin-insensitive. It is one of the kinases responsible for the full activation of Akt.[8]

A critical negative regulator of this pathway is the tumor suppressor Phosphatase and Tensin Homolog (PTEN) . PTEN is a lipid phosphatase that dephosphorylates PIP3, thereby antagonizing PI3K activity and dampening downstream signaling.[1][3] Loss of PTEN function is a common event in many cancers, leading to constitutive activation of the pathway.[1]

Downstream Effectors and Cellular Functions

Activated Akt phosphorylates a multitude of downstream substrates, influencing a wide range of cellular processes:

-

Cell Survival: Akt promotes cell survival by inhibiting pro-apoptotic proteins such as Bad and the Forkhead box O (FOXO) family of transcription factors.[3]

-

Cell Cycle Progression: Akt can promote cell cycle entry by phosphorylating and inhibiting the cell cycle inhibitors p21 and p27.[1]

-

mTORC1 Activation: Akt activates mTORC1 by phosphorylating and inhibiting the TSC1/TSC2 complex, a negative regulator of the small GTPase Rheb, which is a direct activator of mTORC1.[9]

Activated mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating two key downstream effectors:

-

S6 Kinase 1 (S6K1): Phosphorylation of S6K1 leads to increased protein synthesis by enhancing the translation of mRNAs with a 5' terminal oligopyrimidine tract (5'TOP).

-

Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation.[5]

The PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR pathway is one of the most frequently hyperactivated signaling pathways in human cancers.[5] This aberrant activation can occur through various mechanisms:

-

Mutations: Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are common in many cancers.[5]

-

Loss of PTEN: Inactivation of the PTEN tumor suppressor gene through mutation, deletion, or epigenetic silencing is another frequent event.[5]

-

Upstream Activation: Overexpression or constitutive activation of upstream RTKs, such as HER2 in breast cancer, can lead to chronic stimulation of the pathway.

This sustained signaling promotes hallmarks of cancer, including uncontrolled proliferation, resistance to apoptosis, angiogenesis, and metastasis.[5]

Data Presentation: Quantitative Analysis

Table 1: Expression of Key PI3K/Akt/mTOR Pathway Components in Cancer vs. Normal Tissues

| Protein | Cancer Type | Change in Expression in Cancer Tissue | Reference |

| PI3K (p110α) | Gastric Cancer | Overexpressed | [10] |

| Akt | Gastric Cancer | Overexpressed | [10] |

| p-Akt (S473) | Gastric Cancer | Overexpressed | [10] |

| PTEN | Gastric Cancer | Down-regulated | [10] |

| p-mTOR (S2448) | Gastric Cancer | Overexpressed | [10] |

| p-p70S6K (T389) | Gastric Cancer | Overexpressed | [10] |

| p-4E-BP1 | Gastric Cancer | Overexpressed | [10] |

| eIF4E | Gastric Cancer | Overexpressed | [10] |

| p-eIF4E | Gastric Cancer | Overexpressed | [10] |

Table 2: IC50 Values of Selected PI3K/Akt/mTOR Pathway Inhibitors

| Inhibitor | Target(s) | IC50 (nM) | Cancer Cell Line |

| NVP-BEZ235 | PI3K/mTOR | PI3Kα: 4, mTOR: 20.7 | Various |

| GDC-0941 | Pan-PI3K | PI3Kα: 3, PI3Kδ: 3 | Various |

| AZD8055 | mTOR | mTOR: 0.8 | Various |

| MK-2206 | Akt | Akt1: 8, Akt2: 12 | Various |

Experimental Protocols

Western Blot Analysis of Akt Phosphorylation

This protocol describes the detection of phosphorylated Akt (p-Akt) at Serine 473, a key indicator of pathway activation.

Methodology:

-

Cell Lysis:

-

Culture cells to desired confluency and treat with appropriate stimuli or inhibitors.

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Denature samples by heating.

-

Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against total Akt.

-

In Vitro PI3K Kinase Assay

This assay measures the lipid kinase activity of PI3K by quantifying the production of PIP3.

Methodology:

-

Immunoprecipitation of PI3K:

-

Lyse cells and immunoprecipitate PI3K using an antibody against a specific PI3K subunit (e.g., p85).

-

-

Kinase Reaction:

-

Resuspend the immunoprecipitated PI3K in a kinase buffer containing phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate and [γ-³²P]ATP.

-

Incubate the reaction mixture to allow for the phosphorylation of PIP2 to PIP3.

-

-

Lipid Extraction and Separation:

-

Stop the reaction and extract the lipids.

-

Separate the lipids by thin-layer chromatography (TLC).

-

-

Detection and Quantification:

-

Visualize the radiolabeled PIP3 by autoradiography.

-

Quantify the amount of PIP3 produced by densitometry.

-

Cell Proliferation Assay (e.g., MTS/WST-1 Assay)

This assay assesses the effect of PI3K/Akt/mTOR pathway inhibitors on cell viability and proliferation.

Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Inhibitor Treatment:

-

Treat the cells with a serial dilution of the inhibitor of interest. Include a vehicle-only control.

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

-

Assay Reagent Addition:

-

Add a tetrazolium salt-based reagent (e.g., MTS or WST-1) to each well.

-

-

Incubation and Measurement:

-

Incubate for 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the inhibitor.

-

Conclusion

The PI3K/Akt/mTOR pathway is a central regulator of cellular homeostasis and its dysregulation is a key driver of numerous diseases, particularly cancer. A thorough understanding of this intricate signaling network is paramount for the development of effective targeted therapies. The experimental approaches detailed in this guide provide a robust framework for researchers to investigate the status and dynamics of this pathway, ultimately facilitating the discovery and evaluation of novel therapeutic strategies.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 6. Cells | Special Issue : PI3K/AKT/mTOR Signaling Network in Human Health and Diseases [mdpi.com]

- 7. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. Regulation of mTORC1 by PI3K Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Akt Signaling Pathway and the Challenges in Characterizing Novel Inhibitors: A Case Study on Akt-IN-21

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serine/threonine kinase Akt, also known as protein kinase B (PKB), is a pivotal node in the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade. This pathway is fundamental in regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] Its frequent dysregulation in various human cancers has positioned Akt as a prime therapeutic target for anticancer drug development.[1][2][6] A plethora of Akt inhibitors have been developed, broadly categorized as either ATP-competitive or allosteric inhibitors. This guide will delve into the core aspects of the Akt signaling pathway, the mechanisms of its inhibition, and the experimental protocols used for characterization. It will also highlight a significant challenge in the field: the incomplete public characterization of certain novel inhibitors, using "Akt-IN-21" as a case in point. While initial data point to its potential as a potent Akt inhibitor, the absence of a publicly available chemical structure precludes a comprehensive analysis.

The PI3K/Akt Signaling Pathway: A Central Regulator of Cellular Function

The PI3K/Akt signaling pathway is a tightly regulated cascade initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors or hormones.[1][2] This activation leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 acts as a docking site on the plasma membrane for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[1][7][8]

The recruitment of Akt to the membrane facilitates its phosphorylation at two key residues for full activation: Threonine 308 (Thr308) in the activation loop by PDK1, and Serine 473 (Ser473) in the C-terminal hydrophobic motif by the mTOR complex 2 (mTORC2).[4] Once activated, Akt phosphorylates a wide array of downstream substrates, thereby controlling numerous cellular functions.

Key Downstream Effects of Akt Activation:

-

Cell Survival and Apoptosis: Akt promotes cell survival by phosphorylating and inhibiting pro-apoptotic proteins such as Bad, caspase-9, and the Forkhead box O (FOXO) family of transcription factors.[1][3]

-

Cell Cycle Progression: Akt can promote cell cycle progression from G1 to S phase by phosphorylating and inactivating glycogen synthase kinase 3β (GSK-3β), which leads to the stabilization of cyclin D1.[1][3]

-

Protein Synthesis and Cell Growth: Akt activates mTORC1, a master regulator of protein synthesis, leading to increased cell size and growth.[5][9]

-

Metabolism: Akt plays a crucial role in glucose metabolism by promoting the translocation of glucose transporter 4 (GLUT4) to the cell surface.[10]

Visualization of the PI3K/Akt Signaling Pathway

The following diagram, generated using the DOT language, illustrates the core components and interactions within the PI3K/Akt signaling pathway.

This compound: An Uncharacterized Potent Akt Inhibitor

This compound, also referred to as compound C36, has been described as a potent inhibitor of Akt with broad-spectrum cytotoxic and anticancer properties.[11][12][13] It is reported to induce apoptosis in cancer cells by blocking the cell cycle and downregulating the PI3K/Akt pathway.[11][13]

Physicochemical and Biological Properties of this compound (Compound C36)

Despite its reported biological activity, a significant challenge in providing a comprehensive technical guide for this compound is the current lack of publicly available information regarding its specific chemical structure, IUPAC name, and SMILES notation. This fundamental information is a prerequisite for a detailed analysis of its physicochemical properties and a definitive understanding of its mechanism of action.

The available biological data is summarized in the table below:

| Parameter | Value | Cell Line | Reference |

| IC50 (Antiproliferative) | 1.98 µM | HepG2 (Human liver cancer) | [11] |

| 2.33 µM | LNCaP (Human prostate cancer) | [11] | |

| 2.38 µM | K562 (Human leukemia) | [11] | |

| 3.95 µM | LX-2 (Human hepatic stellate) | [11] |

Experimental Protocols for Characterizing Akt Inhibitors

The characterization of a novel Akt inhibitor like this compound would typically involve a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified Akt protein.

Objective: To determine the IC50 value of an inhibitor against Akt kinase.

Materials:

-

Recombinant active Akt1, Akt2, or Akt3 enzyme

-

GSK-3 fusion protein (as substrate)

-

ATP

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Phospho-GSK-3α/β (Ser21/9) antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

96-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add 25 µL of the diluted compound to the wells of a 96-well plate. Include a DMSO-only control.

-

Add 25 µL of a solution containing the Akt enzyme and GSK-3 substrate to each well.

-

Initiate the kinase reaction by adding 50 µL of ATP solution to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding an appropriate stop solution (e.g., EDTA).

-

Transfer the reaction mixture to a pre-coated antibody plate or perform Western blotting to detect the level of phosphorylated GSK-3.

-

For Western blotting, separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the phospho-GSK-3α/β antibody.

-

Detect the signal using a chemiluminescent substrate and a plate reader or imaging system.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.

Objective: To determine the IC50 of an inhibitor on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HepG2, LNCaP, K562)

-

Complete cell culture medium

-

Test compound (e.g., this compound) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a DMSO vehicle control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Akt Phosphorylation

This protocol is used to assess the effect of an inhibitor on the phosphorylation status of Akt and its downstream targets within cells.

Objective: To determine if the inhibitor blocks the Akt signaling pathway in a cellular context.

Materials:

-

Cancer cell line of interest

-

Test compound (e.g., this compound)

-

Growth factor (e.g., IGF-1 or EGF) to stimulate the Akt pathway

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, and antibodies for downstream targets (e.g., anti-phospho-GSK-3β)

-

HRP-conjugated secondary antibodies

-

Loading buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Chemiluminescent substrate and imaging system

Procedure:

-

Culture cells to approximately 80% confluency.

-

Serum-starve the cells for several hours to reduce basal Akt activity.

-

Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1 for 15 minutes) to activate the Akt pathway.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Prepare protein samples with loading buffer and heat at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein loading.

-

Analyze the band intensities to determine the effect of the inhibitor on Akt phosphorylation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial characterization of a novel Akt inhibitor.

Conclusion and Future Directions

The PI3K/Akt signaling pathway remains a critical and intensely studied area in cancer research. The development of potent and selective Akt inhibitors holds significant promise for targeted cancer therapy. While preliminary data on compounds like this compound (C36) are encouraging, this case also underscores a crucial aspect of drug discovery and development: the necessity for open and comprehensive data sharing. The lack of a publicly available chemical structure for this compound severely limits its potential for further academic research and independent validation.

For drug development professionals and researchers, this highlights the importance of thorough characterization and, where possible, the dissemination of fundamental structural information to accelerate the collective effort in the fight against cancer. Future work on promising but uncharacterized inhibitors should prioritize the determination and publication of their chemical structures to enable a more complete understanding of their therapeutic potential.

References

- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 4. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AKT controls protein synthesis and oxidative metabolism via combined mTORC1 and FOXO1 signalling to govern muscle physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. AKT-IN-21_TargetMol [targetmol.com]

- 12. AKT | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 13. targetmol.cn [targetmol.cn]

An In-depth Technical Guide to the Upstream Activators of the Akt Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in a signaling pathway crucial for regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the Akt pathway is a hallmark of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention. Understanding the intricate network of upstream activators that converge on Akt is paramount for the development of effective targeted therapies. This technical guide provides a comprehensive overview of the core upstream activators of the Akt pathway, detailing the signaling cascades, quantitative aspects of these interactions, and the experimental protocols necessary for their investigation.

Core Upstream Activation Mechanisms

The activation of Akt is a multi-step process initiated by a diverse array of extracellular signals. These signals are transduced across the cell membrane by specific receptors, leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site at the plasma membrane, recruiting proteins that contain a pleckstrin homology (PH) domain, including Akt and its upstream kinase, phosphoinositide-dependent kinase 1 (PDK1). This co-localization facilitates the phosphorylation of Akt at two critical residues: threonine 308 (Thr308) in the activation loop by PDK1, and serine 473 (Ser473) in the C-terminal hydrophobic motif by the mammalian target of rapamycin complex 2 (mTORC2). Full activation of Akt requires phosphorylation at both sites.[1][2]

The primary upstream activators can be broadly categorized into four major classes of cell surface receptors:

-

Receptor Tyrosine Kinases (RTKs): These receptors are activated by the binding of growth factors such as epidermal growth factor (EGF), insulin, and platelet-derived growth factor (PDGF). Ligand binding induces receptor dimerization and autophosphorylation on tyrosine residues, creating docking sites for the p85 regulatory subunit of Class IA PI3K. This interaction relieves the inhibitory constraint on the p110 catalytic subunit of PI3K, leading to PIP3 production.[3]

-

G Protein-Coupled Receptors (GPCRs): A vast and diverse family of receptors that respond to a wide range of stimuli, including hormones, neurotransmitters, and chemokines. Upon ligand binding, GPCRs activate heterotrimeric G proteins. The Gβγ subunits dissociated from the Gα subunit can directly bind to and activate the p110γ (Class IB) or p110β (Class IA) isoforms of PI3K, thereby initiating the signaling cascade to Akt.[4][5]

-

Integrins: These transmembrane receptors mediate cell adhesion to the extracellular matrix (ECM). Engagement of integrins with ECM components like fibronectin and collagen can trigger the activation of PI3K and subsequent Akt phosphorylation. This process is crucial for cell survival, proliferation, and migration.[6][7][8]

-

Cytokine Receptors: This family of receptors binds to cytokines, which are small proteins critical for immune and inflammatory responses. Upon ligand binding, cytokine receptors can activate associated Janus kinases (JAKs), which in turn can lead to the activation of PI3K and the Akt pathway, promoting cell survival and proliferation.[9]

Quantitative Data on Upstream Activation

The following tables summarize key quantitative parameters associated with the upstream activation of the Akt pathway. This data is essential for building accurate models of signal transduction and for understanding the potency of various stimuli.

Table 1: Binding Affinities of Ligands to their Receptors

| Ligand | Receptor | Cell Type/System | Dissociation Constant (Kd) | Reference |

| Epidermal Growth Factor (EGF) | EGFR | A431 cells | 1.77 x 10⁻⁷ M | [10][11] |

| Insulin | Insulin Receptor | - | ~0.2 nM (high affinity site) | [12] |

| Insulin | Insulin Receptor | Adipocytes | 2-6 nM | [13] |

| Insulin | Insulin Receptor | Subcutaneous adipocytes | ~1 nM | [14] |

| Platelet-Derived Growth Factor-BB (PDGF-BB) | PDGFRαα, PDGFRββ, PDGFRαβ | - | High Affinity | [15] |

| Interleukin-4 (IL-4) | IL-4Rα/γc complex | PHA-activated T cells | KR ≈ 9 | [11] |

Table 2: Kinetic Parameters of Key Kinases in the Akt Pathway

| Enzyme | Substrate | Km | kcat | Reference |

| PI3Kα (p110α/p85α) | ATP | - | - | [16] |

| PI3Kα (p110α/p85α) | PIP2 | - | - | [16] |

| PDK1 | ATP | 5.6 µM | - | [17] |

| PDK1 | Fusion peptide | 40 nM | - | [17] |

| PDK1 (ΔPH) | ATP | 0.6 µM (binary complex), 40 µM (ternary complex) | - | [18] |

| PDK1 (ΔPH) | PDK1-Tide | 1 µM (binary complex), 80 µM (ternary complex) | - | [18] |

| Akt1 | ATP | - | - | [1] |

| Akt2 | ATP | Highest Km among isoforms | - | [1] |

| Akt3 | - | - | Highest kcat among isoforms | [1] |

Table 3: Fold Change in Akt Phosphorylation in Response to Various Stimuli

| Stimulus | Cell Type | Fold Change (p-Akt/Total Akt) | Time Point | Reference |

| EGF (100 ng/ml) | HT-29 cells | Transient increase | Peaks at 5-15 min | [19] |

| Insulin (500 ng/ml) | CHO-EGFR cells | Sustained increase | Up to 120 min | [19] |

| Vascular Endothelial Growth Factor (VEGF) | Aligned Endothelial Cells | Robust increase in p-Akt (Ser473) | - | [20] |

| Adhesion to Fibronectin | GD25-β1A cells | Strong induction of p-Akt (Ser473) | - | [7] |

Signaling Pathway Diagrams

The following diagrams, generated using the Graphviz DOT language, illustrate the core signaling pathways leading to Akt activation.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Integrin α2β1 Promotes Activation of Protein Phosphatase 2A and Dephosphorylation of Akt and Glycogen Synthase Kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular determinants of PI3Kγ-mediated activation downstream of G-protein-coupled receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular determinants of PI3Kγ-mediated activation downstream of G-protein–coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphatidylinositol 3-Kinase/Akt Mediates Integrin Signaling To Control RNA Polymerase I Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. Akt1 signaling regulates integrin activation, matrix recognition, and fibronectin assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytokine receptor interactions as drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]

- 11. pnas.org [pnas.org]

- 12. PI3K/Akt promotes feedforward mTORC2 activation through IKKα - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for the Study of Protein-Protein Interactions in Cancer Cell Biology | Springer Nature Experiments [experiments.springernature.com]

- 14. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An in vitro assay for the kinase activity of mTOR complex 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kinetic and structural analyses reveal residues in phosphoinositide 3-kinase α that are critical for catalysis and substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A hierarchy of affinities between cytokine receptors and the common gamma chain leads to pathway cross-talk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phosphatidylinositol 3-kinase (PI3K): The Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Negative Regulators of Akt Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key negative regulators of the Akt signaling pathway, with a primary focus on the tumor suppressor PTEN. The Akt pathway is a critical signaling node that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common feature in many human cancers, making its negative regulators crucial subjects of study for both basic and translational research. This document details the mechanisms of these regulators, presents quantitative data, provides detailed experimental protocols for their study, and visualizes the intricate signaling networks.

Core Negative Regulators of Akt Signaling

The Akt signaling cascade is tightly controlled by a series of negative regulators that act at different levels of the pathway. These molecules ensure that Akt activity is appropriately modulated in response to extracellular and intracellular cues. The primary negative regulators discussed in this guide are PTEN, PHLPP, and CTMP, with additional mention of other important players.

PTEN (Phosphatase and Tensin Homolog)

PTEN is a dual-specificity phosphatase and a critical tumor suppressor that is frequently mutated or deleted in a wide range of human cancers.[1] Its primary role in regulating the Akt pathway is through its lipid phosphatase activity.[1]

Mechanism of Action: Upon activation by growth factors, receptor tyrosine kinases (RTKs) recruit and activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2][3] PIP3 acts as a docking site on the plasma membrane for proteins containing a Pleckstrin Homology (PH) domain, including Akt and its upstream activator, PDK1.[3] This co-localization facilitates the phosphorylation and activation of Akt by PDK1 at threonine 308 (Thr308) and by mTORC2 at serine 473 (Ser473).[4]

PTEN antagonizes this process by dephosphorylating PIP3 at the 3' position of the inositol ring, converting it back to PIP2.[2][3][5] This action terminates the PI3K signaling cascade, preventing the recruitment and subsequent activation of Akt.[5][6] In addition to its lipid phosphatase activity, PTEN also possesses protein phosphatase activity, which contributes to its tumor-suppressive functions through mechanisms independent of the PI3K/Akt pathway.[1]

PHLPP (PH Domain and Leucine-rich Repeat Protein Phosphatase)

PHLPP is a family of serine/threonine phosphatases (PHLPP1 and PHLPP2) that directly dephosphorylate and inactivate Akt.[7]

Mechanism of Action: Unlike PTEN, which acts upstream of Akt, PHLPP directly targets Akt itself. Specifically, PHLPP dephosphorylates the hydrophobic motif of Akt at Ser473.[7][8] This dephosphorylation leads to a partial inactivation of Akt.[7] PHLPP isoforms exhibit some specificity for different Akt isoforms, with PHLPP1 primarily targeting Akt2 and Akt3, while PHLPP2 acts on Akt1 and Akt3.[9] The activity of PHLPP is dependent on magnesium or manganese ions.[10]

CTMP (Carboxyl-Terminal Modulator Protein)

CTMP is another negative regulator that directly interacts with Akt to inhibit its activity.[11]